Bienvenue dans la boutique en ligne BenchChem!

N-Demethyl Roxithromycin-d7

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

N-Demethyl Roxithromycin-d7 (RU 44981-d7) is a stable isotope-labeled analog of N-Demethyl Roxithromycin, the primary N-demethylated metabolite of the macrolide antibiotic roxithromycin. Bearing seven deuterium substitutions (molecular formula C₄₀H₆₇D₇N₂O₁₅, molecular weight 830.06 Da), this compound is produced as a high-purity (≥98%) analytical reference standard.

Molecular Formula C₄₀H₆₇D₇N₂O₁₅
Molecular Weight 830.06
Cat. No. B1161501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl Roxithromycin-d7
Synonyms(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin-d7;  (E)-N-Demethylroxithromycin-d7;  N-Demethylroxithromycin-d7;  RU 44981-d7
Molecular FormulaC₄₀H₆₇D₇N₂O₁₅
Molecular Weight830.06
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethyl Roxithromycin-d7: Deuterated Macrolide Metabolite Reference Standard for Quantitative Bioanalysis


N-Demethyl Roxithromycin-d7 (RU 44981-d7) is a stable isotope-labeled analog of N-Demethyl Roxithromycin, the primary N-demethylated metabolite of the macrolide antibiotic roxithromycin . Bearing seven deuterium substitutions (molecular formula C₄₀H₆₇D₇N₂O₁₅, molecular weight 830.06 Da), this compound is produced as a high-purity (≥98%) analytical reference standard [1]. It is designated as the deuterated form of Roxithromycin EP Impurity F and is employed exclusively as an internal standard in mass spectrometry-based quantification of roxithromycin metabolism, pharmacokinetic profiling, and pharmaceutical impurity testing .

Why Generic Substitution with Unlabeled N-Demethyl Roxithromycin or Parent-Drug Isotopologues Fails for Metabolite-Specific Quantification


Three classes of closely related compounds—unlabeled N-Demethyl Roxithromycin (EP Impurity F, MW 823.0 Da), the parent-drug isotopologue Roxithromycin-d7 (MW 844.09 Da), and the (Z)-isomeric form Roxithromycin-d7—cannot functionally replace N-Demethyl Roxithromycin-d7 in quantitative workflows. The unlabeled analog lacks the +7 Da mass shift required for mass spectrometric discrimination from endogenous analyte, precluding its use as an isotope-dilution internal standard [1]. The parent-drug isotopologue Roxithromycin-d7, while deuterated, possesses a different molecular structure (one additional N-methyl group versus the desmethyl metabolite), resulting in differential extraction efficiency, chromatographic retention, and ionization response relative to the N-demethyl metabolite—violating the fundamental requirement of isotopic internal standardization that analyte and internal standard exhibit near-identical physicochemical behavior . Furthermore, species-specific metabolic differences documented for roxithromycin (N-demethylation predominant in rats versus O-demethylation in humans) mandate metabolite-matched rather than parent-matched internal standards for cross-species translational studies [2].

Product-Specific Quantitative Differentiation Evidence for N-Demethyl Roxithromycin-d7


Mass Spectrometric Differentiation: +7 Da Mass Shift Enables Baseline-Resolved Detection from Endogenous N-Demethyl Roxithromycin

N-Demethyl Roxithromycin-d7 (MW 830.06 Da) exhibits a +7 Da mass shift relative to the unlabeled N-Demethyl Roxithromycin (MW 823.0 Da), resulting from seven deuterium substitutions (C₄₀H₆₇D₇N₂O₁₅ vs. C₄₀H₇₄N₂O₁₅) [1] . This 7 Da difference exceeds the recommended minimum mass difference of ≥3 Da for stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS quantification, ensuring that the isotopic envelope of the internal standard does not overlap with the analyte's monoisotopic peak and that signal cross-contribution remains below the 5% threshold specified in bioanalytical method validation guidelines . In contrast, ¹³C- or ¹⁵N-labeled analogs with only 1–2 Da mass differences frequently exhibit isotopic peak overlap that compromises quantitative accuracy at low analyte concentrations .

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

Purity Specification and Quantitative Accuracy: 98%+ Purity Enables ≤2% Internal Standard Error Contribution

N-Demethyl Roxithromycin-d7 is supplied at ≥98% purity as measured by HPLC, with multiple independent suppliers (BOC Sciences, Coompo Research Chemicals) consistently reporting >98% purity specifications [1]. This contrasts with the typical 95% purity specification commonly reported for research-grade deuterated roxithromycin analogs and unlabeled N-Demethyl Roxithromycin [1]. For an internal standard used at equimolar spiking concentrations, a purity differential of 3 percentage points (98% vs. 95%) translates to a systematic quantification bias of approximately 3.2% in calculated analyte concentrations if uncorrected. When coupled with the requirement that internal standard contribution to total analytical error should not exceed 5% per ICH M10 bioanalytical method validation guidelines, the higher purity specification provides a critical margin for method robustness .

Analytical Reference Standard Purity Method Validation Quality Control

Regulatory-Grade Characterization for Pharmacopeial Impurity Quantification: ANDA and EP Compliance

N-Demethyl Roxithromycin-d7 is the deuterated analog of Roxithromycin EP Impurity F (N-Demethyl Roxithromycin, CAS 118267-18-8), a specified impurity in the European Pharmacopoeia monograph for roxithromycin [1]. The unlabeled EP Impurity F standard is available at HPLC purity of 98.03% . The deuterated version is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly indicated for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This regulatory-grade characterization—including full spectroscopic identity confirmation, chromatographic purity certification, and traceability documentation—distinguishes N-Demethyl Roxithromycin-d7 from generic research-grade deuterated compounds that lack the comprehensive Certificates of Analysis required for regulatory submission [1].

Pharmaceutical Impurity Profiling ANDA Submission EP Monograph Compliance

Biological and Toxicological Significance of the N-Demethyl Metabolite: M3 (RU 44981) Is the Most Potent CYP3A4 Inhibitor Among Roxithromycin Metabolites

In a definitive comparative study (Yamazaki et al., 1998), the N-demethyl roxithromycin metabolite M3 (RU 44981, the unlabeled form of N-Demethyl Roxithromycin-d7) was identified as the most potent inhibitor of CYP3A4-dependent testosterone 6β-hydroxylation among all roxithromycin metabolites tested (M1 decladinosyl, M2 O-dealkyl, and M3 N-demethyl) [1]. The inhibitory potency order was established as: troleandomycin > erythromycin ≥ M3 ≥ M2 > M1 ≥ roxithromycin [1]. N-Demethylation activity measured in recombinant CYP3A4 systems was: roxithromycin 0.69 nmol/min/mg protein, compared to erythromycin 1.37 and troleandomycin 1.87 nmol/min/mg protein [1]. Furthermore, Li et al. (2001) demonstrated that N-demethylation is the predominant metabolic route of roxithromycin in rats, whereas O-demethylation predominates in humans—a species difference with direct implications for preclinical-to-clinical translation [2]. The deuterated internal standard enables accurate quantification of this pharmacologically active and toxicologically significant metabolite across both species.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction Risk Assessment

Metabolite Identification and Structural Confirmation Against Synthesized Reference Standards

Zhong et al. (2000) identified a total of 15 roxithromycin metabolites in human bile, urine, and plasma using HPLC with ion trap mass spectrometry, establishing N-demethyl RXM (M3) as one of six major metabolites whose structures were confirmed by comparison with independently synthesized reference standards, including RU 44981 obtained from Hoechst-Marion-Roussel [1]. The study established that N-demethylation, O-demethylation, and N,O-di-demethylation represent major biotransformation pathways, with M3 (the N-demethyl metabolite corresponding to the unlabeled form of this deuterated standard) detected across all three biological matrices [1]. N-Demethyl Roxithromycin-d7, as the isotopically labeled form of this structurally confirmed metabolite, provides the matched internal standard necessary for accurate quantification using the chromatographic and mass spectrometric conditions validated in this foundational metabolic profiling study [1].

Metabolite Identification Chromatographic Characterization HRMS Structural Elucidation

Validated Application Scenarios for N-Demethyl Roxithromycin-d7 in Bioanalysis and Pharmaceutical Development


Quantitative Bioanalysis of Roxithromycin N-Demethyl Metabolite in Preclinical ADME Studies Across Species

N-Demethyl Roxithromycin-d7 serves as the analyte-matched stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of the N-demethyl roxithromycin metabolite (M3/RU 44981) in plasma, bile, urine, and tissue homogenates from preclinical species. Given the documented species difference—N-demethylation is the predominant metabolic route in rats, whereas O-demethylation dominates in humans [1]—use of the metabolite-matched deuterated internal standard (rather than a parent-drug isotopologue) is essential for obtaining accurate metabolite exposure data for cross-species translational pharmacokinetic modeling. The +7 Da mass shift and ≥98% purity ensure that the internal standard satisfies the ICH M10 requirement of ≤15% deviation from nominal concentrations at the lower limit of quantification (LLOQ) for metabolite assays.

Regulatory-Compliant Impurity Method Validation for Roxithromycin ANDA Submissions

Pharmaceutical QC laboratories developing and validating HPLC or UHPLC-MS methods for roxithromycin EP Impurity F quantification can employ N-Demethyl Roxithromycin-d7 as an isotope-dilution internal standard to achieve the accuracy and precision required by ICH Q2(R1) and EP monographs. The deuterated standard enables direct correction for matrix effects, recovery variation, and instrument drift during impurity profiling, while its regulatory-grade characterization package—including traceability documentation, spectroscopic identity confirmation, and chromatographic purity certification—satisfies the reference standard qualification requirements for ANDA submissions. The unlabeled EP Impurity F standard (HPLC purity 98.03%) provides the corresponding calibration reference .

Drug-Drug Interaction Risk Assessment Through Accurate Quantification of the CYP3A4-Inhibitory N-Demethyl Metabolite

Because the N-demethyl roxithromycin metabolite (M3) exhibits greater CYP3A4 inhibitory potency than the parent drug roxithromycin [2], accurate measurement of M3 concentrations in human liver microsome incubations, hepatocyte studies, and clinical plasma samples is critical for drug-drug interaction (DDI) risk assessment. N-Demethyl Roxithromycin-d7, as the structurally identical isotopologue of M3, co-elutes with the metabolite and compensates for ionization suppression or enhancement that may differentially affect the metabolite versus the parent drug in complex biological matrices. This enables reliable determination of metabolite formation rates (nmol/min/mg protein) and metabolite-to-parent ratios needed for physiologically based pharmacokinetic (PBPK) modeling of CYP3A4-mediated DDIs.

Clinical Pharmacokinetic and Bioequivalence Studies Requiring Metabolite Profiling

In clinical pharmacokinetic studies of roxithromycin formulations, regulatory agencies increasingly request metabolite profiling data to support bioequivalence determinations. N-Demethyl Roxithromycin-d7 enables accurate quantification of the N-demethyl metabolite in human plasma across the full pharmacokinetic time course, from Cmax (typically 4–8 hours post-dose) through the terminal elimination phase (t₁/₂ approximately 12 hours). The deuterated internal standard's resistance to hydrogen-deuterium exchange under physiological pH and sample preparation conditions ensures stable isotope integrity throughout sample processing, storage, and analysis—a critical consideration for multi-site clinical trials with centralized bioanalysis [1].

Quote Request

Request a Quote for N-Demethyl Roxithromycin-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.